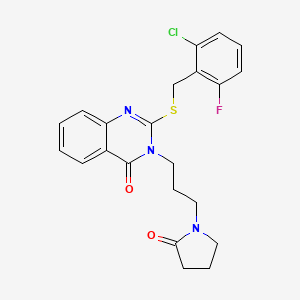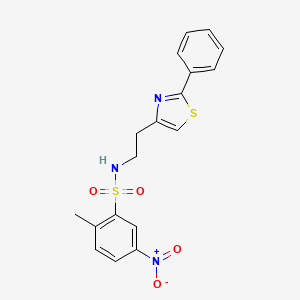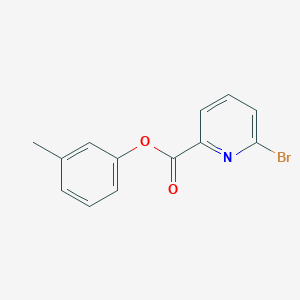
3-Methylphenyl 6-bromopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl 6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine-based heterocyclic compounds. It has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl 6-bromopyridine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes or receptors involved in various disease pathways. For example, in cancer research, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 6-bromopyridine-2-carboxylate are diverse and depend on the disease pathway targeted. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-Methylphenyl 6-bromopyridine-2-carboxylate for lab experiments include its potential as a drug candidate for the treatment of various diseases, its diverse biochemical and physiological effects, and its relatively simple synthesis method. However, its limitations include its low yield in the synthesis method, its unknown mechanism of action, and the need for further research to fully understand its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the research of 3-Methylphenyl 6-bromopyridine-2-carboxylate. These include further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its biochemical and physiological effects and to identify any potential side effects or limitations. Overall, 3-Methylphenyl 6-bromopyridine-2-carboxylate has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 3-Methylphenyl 6-bromopyridine-2-carboxylate involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid in the presence of triethylamine to form the final product. The yield of this synthesis method is reported to be 45-50%.
Aplicaciones Científicas De Investigación
3-Methylphenyl 6-bromopyridine-2-carboxylate has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to have anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-methylphenyl) 6-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9-4-2-5-10(8-9)17-13(16)11-6-3-7-12(14)15-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQOZACNTYSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 6-bromopyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

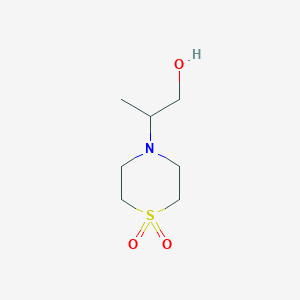
![N-(2-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948901.png)
![3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2948903.png)
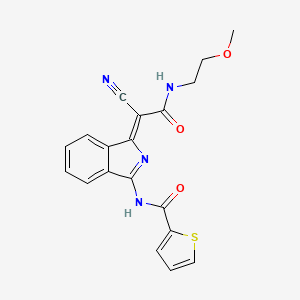
![1-(2,5-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2948905.png)
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)
